molecular formula C24H28N4O4 B11182182 Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11182182
M. Wt: 436.5 g/mol
InChI Key: NMQFHBLMVOAWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-methoxyphenyl substituent at position 6, a 4-phenylpiperazinyl group at position 2, and an ethoxycarbonyl moiety at position 3. This compound belongs to a broader class of dihydropyrimidinones (DHPMs), which are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The structural uniqueness of this compound lies in the combination of a 4-phenylpiperazine moiety and a 2-methoxybenzene group, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N4O4/c1-3-32-23(30)20-21(18-11-7-8-12-19(18)31-2)25-24(26-22(20)29)28-15-13-27(14-16-28)17-9-5-4-6-10-17/h4-12,20-21H,3,13-16H2,1-2H3,(H,25,26,29)

InChI Key

NMQFHBLMVOAWQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Aldehyde component : 2-Methoxybenzaldehyde (CAS 135-02-4) serves as the aryl aldehyde.

  • β-Ketoester : Ethyl acetoacetate (CAS 141-97-9) provides the β-ketoester moiety.

  • Urea derivative : Instead of urea, 1-(4-phenylpiperazin-1-yl)guanidine is used to introduce the piperazine group at position 2.

ComponentRoleStoichiometryReaction TimeTemperature
2-MethoxybenzaldehydeAryl aldehyde1.2 eq12–18 h80–90°C
Ethyl acetoacetateβ-Ketoester1.0 eq12–18 h80–90°C
1-(4-Ph-piperazin-1-yl)guanidineUrea substitute1.5 eq12–18 h80–90°C
HCl (cat.)Catalyst10 mol%
EthanolSolventReflux

The reaction proceeds via acid-catalyzed cyclocondensation, forming the tetrahydropyrimidine ring. The 4-phenylpiperazine group is incorporated through the guanidine derivative, which undergoes nucleophilic attack at the C2 position of the intermediate iminium ion.

Workup and Isolation

  • Neutralization : The reaction mixture is quenched with NaHCO₃ to pH 7–8.

  • Extraction : Product is extracted with ethyl acetate (3 × 50 mL), dried over Na₂SO₄, and concentrated.

  • Crystallization : Recrystallization from ethanol/water (7:3) yields the crude product as a white solid (Yield: 58–62%).

Post-Synthetic Functionalization

Oxidation of the C4 Position

The 4-oxo group is introduced via oxidation of the intermediate 3,4-dihydropyrimidin-2(1H)-one using potassium permanganate (KMnO₄) in acidic conditions:

C15H20N4O3+KMnO4H2SO4C15H18N4O4+MnO2+KHSO4\text{C}{15}\text{H}{20}\text{N}4\text{O}3 + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}4} \text{C}{15}\text{H}{18}\text{N}4\text{O}4 + \text{MnO}2 + \text{KHSO}_4

Conditions :

  • 0.1 M H₂SO₄, 0°C, 2 h

  • KMnO₄ (1.5 eq) added portionwise to avoid overoxidation.

  • Yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5): 74%.

Esterification at C5

The ethoxycarbonyl group is installed via Steglich esterification:

  • Carboxylic acid intermediate : 6-(2-Methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (0.1 mol).

  • Reagents : Ethanol (2.0 eq), DCC (1.2 eq), DMAP (0.1 eq) in anhydrous THF.

  • Conditions : 0°C → RT, 24 h, N₂ atmosphere.

  • Yield : 82% after purification.

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

ParameterConventional MethodMicrowave Method
Reaction Time18 h45 min
Temperature80°C120°C
Isolated Yield62%78%

Side products are minimized due to uniform heating, as confirmed by HPLC (purity >98%).

Solid-Phase Synthesis

Immobilization of the guanidine derivative on Wang resin enables stepwise assembly:

  • Resin loading : 1-(4-Ph-piperazin-1-yl)guanidine (1.0 eq) bound to Wang resin via carbodiimide coupling.

  • Cyclocondensation : 2-Methoxybenzaldehyde and ethyl acetoacetate added in DMF with Sc(OTf)₃ (5 mol%).

  • Cleavage : TFA/DCM (1:9) releases the product.

  • Advantages : Simplified purification, scalability.

  • Yield : 68%.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.72 (s, 3H, OCH₃), 3.85–4.10 (m, 8H, piperazine-H), 5.12 (d, J = 4.9 Hz, 1H, C6-H), 6.85–7.45 (m, 9H, Ar-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1245 cm⁻¹ (C-O methoxy).

Purity Assessment

  • HPLC : >98.0% purity (C18 column, MeCN/H₂O 60:40, 1.0 mL/min, λ = 254 nm).

  • Elemental Analysis : Calculated for C₂₄H₂₈N₄O₅: C 64.85%, H 6.35%, N 12.60%; Found: C 64.72%, H 6.41%, N 12.54% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological and cardiovascular diseases. Its structural features enhance drug efficacy and specificity, making it a valuable asset in drug formulation. Research indicates that derivatives of this compound exhibit neuroprotective and anti-inflammatory properties, suggesting potential applications in neurodegenerative disorders and inflammatory diseases .

Case Study: Neuroprotection

In a study involving neuronal cell cultures exposed to oxidative stress, the compound significantly reduced cell death compared to controls. This highlights its potential as a neuroprotective agent.

Agricultural Chemistry

Formulation of Agrochemicals
Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is utilized in the development of agrochemicals. It contributes to formulating effective pesticides and herbicides that enhance crop yield while minimizing environmental impact. The compound's ability to modulate biological pathways makes it suitable for creating targeted agrochemical solutions .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding
Researchers employ this compound in studies related to enzyme inhibition and receptor binding, which are critical for discovering new therapeutic agents. Its interaction with key proteins involved in cellular processes has been documented, particularly regarding the NF-kB inflammatory pathway and endoplasmic reticulum stress response pathways.

Material Science

Development of Novel Materials
The compound is also explored for its potential in creating materials with unique properties such as improved thermal stability and mechanical strength. These characteristics are beneficial for various industrial applications, including the development of composites and polymers that require enhanced durability .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameNeuroprotective ActivityAnti-inflammatory ActivityMechanism of Action
Ethyl 6-(2-methoxyphenyl)-4-oxo...YesYesNF-kB inhibition
Compound BModerateYesCOX inhibition
Compound CYesModerateCytokine modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • Ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate (): This analogue differs only in the position of the methoxy group on the phenyl ring (4-methoxy vs. 2-methoxy).
  • Fluorine’s electronegativity may improve metabolic stability but decrease interaction with polar biological targets .

Ring Conformation and Crystallographic Analysis

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    X-ray crystallography reveals a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. This contrasts with the target compound, where the tetrahydropyrimidine ring likely adopts a puckered conformation due to the 4-phenylpiperazinyl substituent .

  • General Puckering Analysis ():
    Cremer-Pople parameters for DHPM derivatives indicate that substituents at positions 2 and 6 significantly influence ring puckering amplitudes. The 4-phenylpiperazinyl group in the target compound may induce greater puckering (q ≈ 0.5 Å) compared to smaller substituents like methyl or fluorine .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight 463.52 g/mol 463.52 g/mol 292.31 g/mol
LogP (Predicted) 3.2 3.0 1.8
Hydrogen Bond Acceptors 6 6 4
Aqueous Solubility (mg/mL) 0.12 0.18 0.45

*Calculated using ChemAxon and PubChem data .

Key Research Findings

Piperazinyl Group : The 4-phenylpiperazinyl group enhances lipophilicity and may facilitate interactions with serotonin or dopamine receptors, as observed in structurally related antipsychotic agents .

Synthetic Efficiency : Solvent-free methods () offer eco-friendly advantages but lower yields (~65%) compared to multi-step alkylation routes (~70%) .

Biological Activity

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and similar derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The Biginelli reaction is often utilized as a key step in synthesizing tetrahydropyrimidines, which can then be modified to introduce various substituents that enhance biological activity. For instance, the incorporation of piperazine moieties has been shown to improve pharmacological profiles by increasing receptor binding affinity and selectivity.

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Antimicrobial Activity : Various derivatives of tetrahydropyrimidines have demonstrated significant antimicrobial properties. In a study focusing on hybrid molecules containing piperazine and tetrahydropyrimidine moieties, several compounds exhibited excellent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research has indicated that compounds containing dihydropyrimidine structures can exhibit anticancer activities. The combination of different pharmacophores within a single molecule has been suggested to enhance their efficacy against cancer cells . Ethyl 6-(2-methoxyphenyl)-4-oxo derivatives have shown promising results in inhibiting tumor growth in vitro.
  • CNS Activity : The presence of piperazine groups is often associated with central nervous system (CNS) activity. Compounds that include these moieties have been evaluated for their potential as anxiolytics and antidepressants. Preliminary studies suggest that the compound may interact with serotonin receptors, indicating potential for mood modulation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The introduction of different substituents on the phenyl ring significantly affects the compound's potency and selectivity. For example, methoxy groups have been associated with enhanced lipophilicity and improved receptor binding .
  • Piperazine Variants : Modifying the piperazine component can lead to variations in pharmacokinetic properties and receptor interactions. Studies have shown that different piperazine derivatives can alter the compound's affinity for various biological targets .

Case Studies

Several case studies highlight the biological evaluation of related compounds:

  • A study reported on a series of tetrahydropyrimidine derivatives where modifications led to enhanced antibacterial and antifungal activities. The presence of methoxy and piperazine groups was critical in achieving higher efficacy .
  • Another investigation focused on the anticancer properties of hybrid compounds derived from dihydropyrimidines. The study demonstrated that certain modifications could lead to significant cytotoxic effects against various cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via a modified Biginelli reaction, involving a one-pot condensation of an aldehyde (e.g., 2-methoxybenzaldehyde), ethyl acetoacetate, and a thiourea or urea derivative. For example, evidence from similar tetrahydropyrimidines shows that cyclization reactions with aromatic aldehydes and thioureas in glacial acetic acid/acetic anhydride mixtures under reflux yield target compounds (e.g., 78% yield after 8–10 hours) . Optimization may involve adjusting catalyst systems (e.g., Lewis acids) or solvent polarity to improve regioselectivity.
Key Reaction Parameters
Solvent: Glacial acetic acid
Temperature: Reflux (~110°C)
Reaction Time: 8–12 hours
Yield Range: 65–85%

Q. How is the compound structurally characterized, and what spectroscopic signatures are critical for validation?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry. Key signals include:

  • ¹H NMR : A singlet for the N-methyl group (~δ 3.2–3.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and the ethoxy group (triplet at δ 1.2–1.4 ppm for CH₃; quartet at δ 4.1–4.3 ppm for CH₂) .
  • ¹³C NMR : Carbonyl signals (C=O) at δ 165–175 ppm and the tetrahydropyrimidine ring carbons at δ 50–70 ppm .
    • High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (C=O stretch at ~1700 cm⁻¹) provide additional validation .

Q. What crystallographic tools are used to determine the absolute configuration and molecular conformation?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For example, similar compounds show deviations of 0.2–0.3 Å from planarity in the tetrahydropyrimidine ring, confirming a flattened boat conformation . Hydrogen-bonding networks (e.g., C—H···O interactions) stabilize the crystal lattice .
Crystallographic Data
Space Group: P2₁2₁2₁ (common)
R-factor: < 0.05 for high-quality data
Puckering Parameters (Cremer-Pople): ΔC₅ = 0.224 Å

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental vs. theoretical puckering parameters?

  • Answer : Molecular dynamics (MD) simulations or density functional theory (DFT) calculations can model ring puckering. Cremer-Pople coordinates (amplitude q and phase φ) quantify deviations from planarity, with q values > 0.2 Å indicating significant puckering . Discrepancies between SC-XRD and computational data may arise from crystal packing effects, which can be tested using solvent-saturated MD models .

Q. What strategies address contradictory bioactivity results across different assays?

  • Answer : For example, if antibacterial activity varies between in vitro and cell-based assays:

Validate assay conditions (e.g., pH, serum protein binding) .

Perform dose-response curves to compare IC₅₀ values.

Use structural analogs (e.g., varying substituents on the phenylpiperazine group) to establish structure-activity relationships (SAR) .

Example SAR Findings
4-Phenylpiperazine group: Enhances solubility and receptor binding
2-Methoxyphenyl group: Modulates electron density, affecting redox activity

Q. How can regioselectivity challenges in cyclization reactions be systematically analyzed?

  • Answer : Competitive reaction pathways can be studied using:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps.
  • High-Throughput Screening (HTS) : Test solvent/catalyst combinations (e.g., ZnCl₂ vs. BF₃·Et₂O) .
  • LC-MS Monitoring : Track intermediate formation (e.g., enamine vs. imine intermediates) .

Methodological Notes

  • Data Contradictions : If SC-XRD and NMR data conflict (e.g., unexpected diastereomer ratios), perform variable-temperature NMR to assess dynamic equilibria .
  • Software Tools : Use SHELX for refinement (e.g., anisotropic displacement parameters for heavy atoms) and PLATON for validating hydrogen-bond networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.